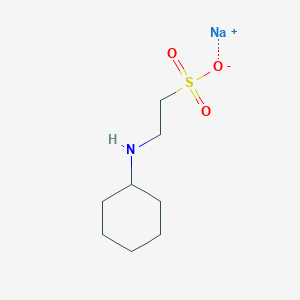
Ethanesulfonic acid, 2-(cyclohexylamino)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonic acid, 2-(cyclohexylamino)-, monosodium salt is an amine.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectral Analysis
- Ethanesulfonic acid, 2-(cyclohexylamino)-, monosodium salt has been studied for its molecular structure and vibrational parameters. Using FTIR and FT-Raman spectra analysis, this compound's structural and spectroscopic data were determined through methods like Hartee-Fock and Density Functional Theory (Devi, Kumar, & Ramkumaar, 2015).
Solvent Properties in Chromatography
- This compound is part of a series of tetraalkylammonium sulfonates used in chromatographic and spectroscopic studies. It has been characterized for its unique solvent properties and is suitable for use in gas chromatography due to its stable and wide usable temperature ranges (Poole, Shetty, & Poole, 1989).
Use in Suppressed Conductivity Ion Chromatography
- In ion chromatography, this compound, when mixed with carbonate eluents, affects the retention behaviors of various species. It helps in the determination of species unstable in strong alkaline conditions, offering versatility in chromatographic analysis (Chen, Jing, Li, & Zhu, 2006).
Cation-Exchange Chromatography for Monoclonal Antibody Separations
- In cation-exchange chromatography for monoclonal antibodies, this compound, combined with other buffer systems, offers alternative selectivity and peak shapes, extending the method development possibilities in therapeutic antibody analysis (Farsang et al., 2019).
Enhancing Sensitivity in Electrokinetic Supercharging
- This compound is used in nonaqueous capillary electrophoresis to improve detection sensitivity for analyzing phenolic acids. It plays a role in the electrokinetic injection process, significantly enhancing sensitivity (Lu & Breadmore, 2010).
Effect on Hydration Landscape at Charged Interfaces
- In soft matter and biological sciences, this compound, as a buffering agent, impacts the hydration landscape of charged surfaces like biomembranes. Its interactions can influence the behavior of proteins and other biological molecules at interfaces (Trewby, Livesey, & Voïtchovsky, 2016).
Influence on Dissociation Constants in Various Solvents
- The dissociation constants of this compound in various water-organic solvent mixtures have been determined, offering insights into its behavior in different solvent environments. This is crucial for understanding its interactions in biochemical and physiological research (Azab & Nour, 1999).
Propiedades
Número CAS |
3076-05-9 |
|---|---|
Nombre del producto |
Ethanesulfonic acid, 2-(cyclohexylamino)-, monosodium salt |
Fórmula molecular |
C8H16NNaO3S |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
sodium;2-(cyclohexylamino)ethanesulfonate |
InChI |
InChI=1S/C8H17NO3S.Na/c10-13(11,12)7-6-9-8-4-2-1-3-5-8;/h8-9H,1-7H2,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
TXWKJOVDGFRVOG-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)NCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1CCC(CC1)NCCS(=O)(=O)[O-].[Na+] |
Otros números CAS |
3076-05-9 |
Descripción física |
Liquid |
Números CAS relacionados |
103-47-9 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















